molecular formula C20H30O5 B5101403 Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate

Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate

Cat. No.: B5101403
M. Wt: 350.4 g/mol
InChI Key: RVPPXFPLQWDCGR-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanedioate group attached to a pentyl chain, which is further substituted with a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2,4-dimethylphenol and pentyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate
  • Diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate
  • Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate

Uniqueness

Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)10-8-7-9-13-25-18-12-11-15(3)14-16(18)4/h11-12,14,17H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPPXFPLQWDCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=C(C=C(C=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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